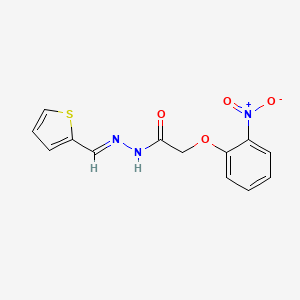

![molecular formula C20H18FN3O4 B5541972 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves multi-step chemical reactions, starting from commercially available materials. For instance, the synthesis of dihydropyridazinone cardiotonics involves preparing lactam analogs through a series of chemical transformations, indicating a complex synthesis pathway that could be analogous to the synthesis of the compound (Robertson et al., 1986).

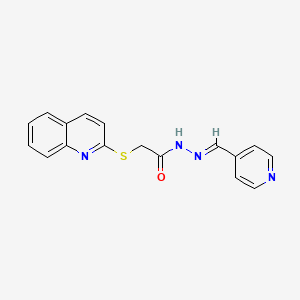

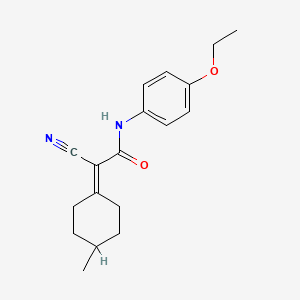

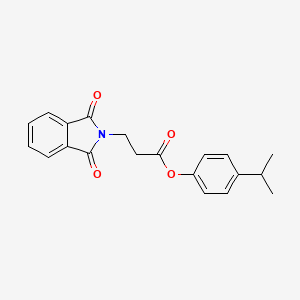

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies reveal the arrangement of atoms within the molecule and their spatial orientation, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with a pyridazinone core often exhibit a range of chemical reactivities due to the presence of functional groups like lactams, oxo groups, and acetamide moieties. These functionalities can undergo various chemical reactions, including nucleophilic substitutions, condensations, and redox reactions, contributing to the compound's diverse chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of compounds like "2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide," can be inferred from related studies. For example, the crystal structure analysis provides insights into the compound's solid-state properties and its potential interactions in biological systems (Daoui et al., 2019).

Applications De Recherche Scientifique

Cardiotonic Activity

The research on dihydropyridazinone cardiotonics, such as the discovery and inotropic activity of related compounds, highlights the potential cardiotonic applications. These compounds have shown significant positive inotropic effects in dogs, suggesting a promising avenue for the development of potent oral inotropes with long-acting effects, indicating their utility in cardiovascular therapies (Robertson et al., 1986).

Imaging and Radiolabeling

The development of selective radioligands for imaging the translocator protein (18 kDa) with PET, using derivatives of pyrazolo[1,5-a]pyrimidineacetamides, showcases the application of similar compounds in diagnostic imaging. This includes the synthesis of radiolabeled compounds for in vivo imaging using positron emission tomography, enhancing the understanding of molecular mechanisms in various diseases (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Study

The synthesis and biological evaluation of fluorine-substituted compounds for studying the peripheral benzodiazepine receptor using positron emission tomography further demonstrate the versatility of these compounds in neuroscientific research. These studies help in the exploration of neurodegenerative disorders and the potential therapeutic targets within (Fookes et al., 2008).

Molecular Docking and Anticancer Research

Research into the synthesis, structure, and molecular docking analysis of specific acetamide derivatives reveals their potential as anticancer drugs. The detailed analysis of their structure and interactions with biological receptors provides insights into designing more effective anticancer treatments (Sharma et al., 2018).

Antimicrobial Activity

The synthesis and antimicrobial activity assessment of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific acetamides as starting materials indicate their potential in developing new antimicrobial agents. These studies contribute to the ongoing search for effective treatments against resistant microbial strains (Hossan et al., 2012).

Propriétés

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-27-17-9-7-13(11-18(17)28-2)15-8-10-20(26)24(23-15)12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFJTSKXMAFJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)